(R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride

Neuropharmacology GABA Transporter Chiral Building Blocks

Researchers developing subtype-selective GABA transporter inhibitors require stereochemically pure (R)-enantiomer building blocks; racemic or (S)-enantiomer substitution yields opposing pharmacological profiles and invalidates GAT-3 SAR studies. This ≥98% pure (R)-2-(pyrrolidin-2-yl)acetic acid hydrochloride delivers the exact chirality needed for potent, selective GAT-3 inhibitor synthesis (e.g., lead compound (R)-4d, IC₅₀ = 3.1 μM, 20:1 GAT-3/GAT-1 selectivity). • Single (R)-enantiomer - essential precursor for GAT-3-targeted drug discovery • ≥98% purity minimizes side reactions in peptide and peptidomimetic synthesis • Well-defined melting point (195-197 °C) supports chiral HPLC method validation

Molecular Formula C6H12ClNO2
Molecular Weight 129,16*36,45 g/mole
CAS No. 439918-59-9
Cat. No. B613120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride
CAS439918-59-9
Synonyms(R)-2-(Pyrrolidin-2-yl)aceticacidhydrochloride; 439918-59-9; D-beta-Homoprolinehydrochloride; (R)-2-(CARBOXYMETHYL)PYRROLIDINIUMCHLORIDE; (S)-2-(2-Pyrrolidinyl)aceticacidhydrochloride; D-beta-HomoprolineHCl; (R)-Homoprolinehydrochloride; SCHEMBL4060601; CTK8C4290; MolPort-003-795-061; VQDACVOAOJQTPR-NUBCRITNSA-N; 6072AB; ANW-71497; CH-222; AK-80502; KB-209770; RT-012173; ST2408137; Q-1376; W-200650; (2R)-2-Pyrrolidinylaceticacidhydrochloride(1:1); I14-33968
Molecular FormulaC6H12ClNO2
Molecular Weight129,16*36,45 g/mole
Structural Identifiers
SMILESC1CC(NC1)CC(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c8-6(9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1
InChIKeyVQDACVOAOJQTPR-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Properties of (R)-2-(Pyrrolidin-2-yl)acetic Acid HCl


(R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride is a chiral pyrrolidine-2-acetic acid derivative, commonly referred to as D-β-homoproline hydrochloride. It has a molecular weight of 165.62 g/mol, a molecular formula of C6H12ClNO2, and a melting point range of 195-197 °C . The compound is a chiral building block widely used in organic synthesis and peptide chemistry .

Stereochemical Specificity of (R)-2-(Pyrrolidin-2-yl)acetic Acid HCl


The (R)- and (S)-enantiomers of pyrrolidine-2-acetic acid exhibit distinct and even opposing pharmacological profiles, particularly in their interaction with GABA transporter subtypes. The (R)-enantiomer is the key precursor for developing potent and selective GAT-3 inhibitors, while the (S)-enantiomer yields potent GAT-1 inhibitors [1] [2]. Therefore, substituting (R)-2-(pyrrolidin-2-yl)acetic acid hydrochloride with its racemate or the (S)-enantiomer will lead to a different biological outcome and is unacceptable for structure-activity relationship (SAR) studies targeting specific GABA transporter subtypes [1].

Product Differentiation of (R)-2-(Pyrrolidin-2-yl)acetic Acid HCl


GAT-3 Subtype Selectivity

The (R)-enantiomer of pyrrolidine-2-acetic acid is a critical precursor for developing potent and selective inhibitors of the GABA transporter subtype GAT-3. An N-substituted derivative of (R)-pyrrolidine-2-acetic acid, (R)-4d, displayed an IC50 of 3.1 μM at GAT-3 with a 20:1 selectivity ratio for GAT-3 over GAT-1 [1]. In contrast, derivatives of the (S)-enantiomer, (S)-4b and (S)-4c, exhibited potent GAT-1 inhibition with IC50 values of 0.396 μM and 0.343 μM, respectively, demonstrating a clear divergence in subtype selectivity based on chiral configuration [1].

Neuropharmacology GABA Transporter Chiral Building Blocks

High Purity for Reproducible Synthesis

Commercial batches of (R)-2-(pyrrolidin-2-yl)acetic acid hydrochloride are available with a purity of ≥98% . This is significantly higher than the standard 95% purity offered for the racemic mixture (DL-β-Homoproline hydrochloride) and some other chiral analogs.

Peptide Synthesis Medicinal Chemistry Analytical Standards

Melting Point Identity Verification

The compound has a sharp and consistently reported melting point of 195-197 °C . This well-defined thermal property serves as a reliable quality control parameter for identity and purity verification. In contrast, some related pyrrolidine-2-acetic acid analogs exhibit poorly defined or unreported melting points, which complicates routine quality assessment .

Quality Control Compound Characterization Analytical Chemistry

Applications of (R)-2-(Pyrrolidin-2-yl)acetic Acid HCl


GAT-3 Inhibitor Development

As demonstrated in Section 3, (R)-2-(pyrrolidin-2-yl)acetic acid is the essential chiral precursor for synthesizing potent and selective inhibitors of the GABA transporter GAT-3, such as (R)-4d (IC50 = 3.1 μM, 20:1 selectivity for GAT-3 over GAT-1) [1]. This specific stereochemical requirement means only the (R)-enantiomer can be used in the synthetic route to achieve the desired pharmacological profile.

Chiral Building Block for Peptide Synthesis

With a purity of ≥98%, this compound serves as a high-quality chiral building block for the synthesis of conformationally constrained peptides and peptidomimetics . The high purity minimizes side reactions and ensures the stereochemical integrity of the final product, which is crucial for structure-activity relationship (SAR) studies and drug discovery programs .

Chiral Chromatography Standard

Its well-defined melting point (195-197 °C) and high purity make (R)-2-(pyrrolidin-2-yl)acetic acid hydrochloride an ideal reference standard for developing and validating chiral HPLC methods or for use as a quality control standard in the analysis of related chiral compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.